molecular formula C7H6BrClZn B14882806 4-Chloro-3-methylphenylzinc bromide

4-Chloro-3-methylphenylzinc bromide

Cat. No.: B14882806
M. Wt: 270.9 g/mol
InChI Key: MJUQAIOXPIUKRV-UHFFFAOYSA-M
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Description

4-Chloro-3-methylphenylzinc bromide is an organozinc compound with the molecular formula C7H6BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylphenylzinc bromide can be synthesized through the reaction of 4-chloro-3-methylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by the addition of zinc bromide. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-Chloro-3-methylphenylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organozinc reagent. This complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination steps to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylzinc bromide
  • 3-Methylphenylzinc bromide
  • 4-Bromo-3-methylphenylzinc chloride

Uniqueness

4-Chloro-3-methylphenylzinc bromide is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent for specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H6BrClZn

Molecular Weight

270.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-methylbenzene-4-ide

InChI

InChI=1S/C7H6Cl.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

MJUQAIOXPIUKRV-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C[C-]=C1)Cl.[Zn+]Br

Origin of Product

United States

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